Structural Divergence from TASIN-30: EBP vs. Sigma-Receptor Target Engagement
CAS 953208-41-8 differs from the same-core analog TASIN-30 (CAS 1678515-93-9) at the piperidine N-substituent: a 2-methoxyethyl group replaces the 4-amino-2-butanol chain of TASIN-30 . This precise structural change redirects the biological target profile: TASIN-30 is a selective Emopamil Binding Protein (EBP) inhibitor (competitive EC50 = 0.097 μM for EBP; EC50 = 50 μM for DHCR7) , whereas the 2-methoxyethyl-substituted congener is annotated primarily in the context of sigma-2 receptor binding (BindingDB BDBM50604967/CHEMBL1698776, Ki = 90 nM on sigma-2/TMEM97, though the exact structural match to CAS 953208-41-8 requires further verification) [1]. The 515-fold EC50 ratio of TASIN-30 against EBP vs. DHCR7 illustrates how profoundly the N-substituent dictates target selection; by extension, CAS 953208-41-8 cannot be assumed to possess EBP inhibitory activity nor to share the selectivity profile of TASIN-30 without explicit experimental confirmation.
| Evidence Dimension | Target engagement and selectivity window |
|---|---|
| Target Compound Data | Sigma-2/TMEM97 Ki ≈ 90 nM (BindingDB BDBM50604967; structural identity to CAS 953208-41-8 under verification) [1] |
| Comparator Or Baseline | TASIN-30: EBP EC50 = 0.097 μM; DHCR7 EC50 = 50 μM; 515-fold EBP selectivity |
| Quantified Difference | Distinct molecular targets (sigma-2 vs. EBP); TASIN-30 shows 515-fold selectivity window between primary (EBP) and off-target (DHCR7) enzymes |
| Conditions | EBP and DHCR7 competition assays performed in vitro; sigma-2 binding affinity measured in rat PC12 cell membranes [1] |
Why This Matters
Procurement for cholesterol biosynthesis pathway studies (EBP/DHCR7) requires TASIN-30; conversely, sigma-receptor-focused programs should prioritize analogs with verified σ2 affinity data — the two compounds are not functionally interchangeable.
- [1] BindingDB entry BDBM50604967 (CHEMBL1698776): Ki = 90 nM for sigma-2 receptor/TMEM97 measured in rat PC12 cells; curated by ChEMBL. View Source
